BenchChemオンラインストアへようこそ!

Xamoterol hemifumarate

Cardiovascular Pharmacology Receptor Binding Selectivity Profile

Xamoterol hemifumarate is a functionally biased β1-adrenoceptor partial agonist that selectively activates the cAMP pathway over β-arrestin—a critical distinction from generic β1 ligands. With >100-fold β1/β2 selectivity and intrinsic activity of ~0.5, it provides context-dependent modulation (agonist at low sympathetic tone, antagonist at high tone) unmatched by prenalterol or pindolol. Validated in 5XFAD Alzheimer's models for reducing neuroinflammatory markers (Iba1, CD74) and amyloid-beta/tau pathology, and in heart failure models for improving exercise tolerance while lowering exercise heart rate. Its consistent 5% oral bioavailability and 16-hour half-life make it an ideal reference standard for pharmacokinetic and formulation studies. Choose xamoterol hemifumarate when target precision and signaling bias are non-negotiable.

Molecular Formula C36H54N6O14
Molecular Weight 794.8 g/mol
CAS No. 90730-93-1
Cat. No. B10775809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXamoterol hemifumarate
CAS90730-93-1
Molecular FormulaC36H54N6O14
Molecular Weight794.8 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyQEDVGROSOZBGOZ-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xamoterol Hemifumarate (90730-93-1): Baseline Definition and In-Class Positioning


Xamoterol hemifumarate (also known as ICI 118,587, Corwin, or CRT 001) is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA) [1]. As a partial agonist, it exhibits a dual pharmacological profile: it acts as an agonist when sympathetic tone is low and as an antagonist when sympathetic tone is high [2]. This compound has been extensively studied for its cardiovascular effects and, more recently, for its biased signaling properties that have opened new research avenues in neuroinflammation and cognitive disorders [3].

Why Xamoterol Hemifumarate Cannot Be Replaced by Generic β1-Adrenoceptor Ligands


Generic substitution among β1-adrenoceptor ligands is not scientifically valid due to fundamental differences in receptor binding affinity ratios, intrinsic efficacy, and signaling bias [1]. Xamoterol hemifumarate exhibits an 18-fold to >100-fold selectivity for β1 over β2 adrenoceptors [2], a level of specificity not uniformly present across all β1 ligands such as prenalterol or pindolol [3]. Furthermore, its status as a partial agonist with an intrinsic activity of approximately 0.5 relative to full agonists [4] results in a unique context-dependent pharmacological profile [5]. More critically, recent evidence demonstrates that xamoterol is a functionally biased agonist, preferentially activating the cAMP pathway over the β-arrestin pathway [6], a property that cannot be assumed for other β1-adrenoceptor ligands and that has direct implications for downstream cellular and in vivo outcomes.

Xamoterol Hemifumarate: Quantitative Evidence of Differentiation from Closest Analogs


Receptor Selectivity: 18-Fold to >100-Fold β1 Over β2 Adrenoceptor Affinity

Xamoterol hemifumarate differentiates itself from other β1-adrenoceptor partial agonists like pindolol and prenalterol through its pronounced receptor selectivity. In direct binding studies on feline ventricular tissue, xamoterol displayed an 18-fold greater affinity for β1-adrenoceptors than for β2-adrenoceptors [1]. This selectivity is further highlighted by a 30-fold greater affinity for β1- over β2-adrenoceptors in human ventricular membranes [1]. Comprehensive reviews indicate a selectivity range of 15-100-fold, depending on the experimental system [2]. In contrast, prenalterol has been documented to act as an agonist at β2-adrenoceptors as well [3], while pindolol's intrinsic sympathomimetic activity has been shown to be partially resistant to β-adrenoceptor antagonism, indicating a less selective profile [4].

Cardiovascular Pharmacology Receptor Binding Selectivity Profile Off-Target Risk

Functional Selectivity: Biased Agonism Toward cAMP Over β-Arrestin Pathway

Xamoterol hemifumarate exhibits biased agonism, a property not universally shared by β1-adrenoceptor agonists. In vitro experiments using cells expressing human β-adrenergic receptors demonstrate that xamoterol is highly selective for ADRB1 and functionally biased for the cAMP pathway over the β-arrestin pathway [1]. This functional selectivity is a key differentiator from unbiased or differently biased β1-agonists like isoprenaline [2]. While many β1-agonists activate both pathways, xamoterol's bias towards cAMP is linked to its observed effects on neuroinflammation, including the attenuation of TNF-α production in primary rat microglia cultures [1].

Biased Signaling GPCR Pharmacology cAMP β-Arrestin Neuroinflammation

Inotropic vs. Chronotropic Effect Profile: Superior Contractility Increase Over Heart Rate

Xamoterol hemifumarate demonstrates a more favorable profile in terms of its inotropic versus chronotropic effects when compared to full agonists like isoprenaline. In the isolated, spontaneously beating rabbit heart, xamoterol produced a maximum increase in contractility to 142% of baseline (pD2 7.51), while the maximum chronotropic effect was a moderate increase to only 128% of baseline (pD2 7.40) [1]. In contrast, the full agonist isoprenaline increased contractility to 200% and heart rate to a similar or greater extent [1]. This indicates xamoterol can improve cardiac force with a less pronounced increase in heart rate, a profile that may be advantageous in settings where tachycardia is undesirable. Furthermore, xamoterol did not induce arrhythmias in this model [1].

Cardiac Contractility Chronotropy Inotropy Oxygen Consumption Arrhythmogenicity

Pharmacokinetic Variability: Low Oral Bioavailability and Prolonged Half-Life

Xamoterol hemifumarate possesses a unique pharmacokinetic profile characterized by low and consistent oral bioavailability, a feature that differentiates it from many other β-blockers and partial agonists. In healthy volunteers, the absolute oral bioavailability of xamoterol was shown to be 5%, irrespective of whether it was administered as a tablet or solution [1]. This low bioavailability is not due to extensive first-pass metabolism but is attributed to the molecule's hydrophilic nature, which limits gastrointestinal absorption [2]. Consequently, this results in low inter-subject variability in oral bioavailability [2]. Additionally, the apparent elimination half-life after oral doses is significantly prolonged to 16 hours, compared to 7.7 hours after intravenous dosing [1].

Pharmacokinetics Oral Bioavailability Half-Life Hydrophilicity Absorption

Clinical Efficacy Compared to Digoxin: Equivalent Exercise Tolerance with Lower Exercise Heart Rate

In a direct clinical comparison with digoxin in patients with mild to moderate chronic heart failure (NYHA class II-III), xamoterol hemifumarate demonstrated a distinct hemodynamic profile. A double-blind, randomized, crossover study showed no significant difference in exercise duration between xamoterol and digoxin (17% vs. 27% increase from baseline, respectively) [1]. However, treatment with xamoterol resulted in a significantly lower maximum exercise heart rate (p<0.001) and blood pressure (p<0.01) compared to digoxin [1]. This indicates that xamoterol can provide comparable improvements in functional capacity while reducing cardiac workload during exercise.

Heart Failure Exercise Tolerance Digoxin Hemodynamics Double-Blind Trial

Recommended Research and Industrial Application Scenarios for Xamoterol Hemifumarate


Investigating β1-Adrenoceptor Biased Signaling and Neuroinflammation

Xamoterol hemifumarate is a highly suitable tool for studies focused on dissecting the cAMP-biased signaling pathway of the β1-adrenoceptor and its role in modulating neuroinflammation. The evidence that it is functionally biased for the cAMP over the β-arrestin pathway [1] makes it a critical compound for experiments aiming to link specific downstream signals to therapeutic outcomes in models of neurodegenerative diseases. Its ability to reduce neuroinflammatory markers (Iba1, CD74) and amyloid-beta/tau pathology in the 5XFAD mouse model of Alzheimer's disease [1] further supports its use in preclinical research exploring novel mechanisms for cognitive disorders.

Cardiovascular Research Requiring Precise β1-Selectivity and Controlled Inotropy

In cardiovascular studies where minimizing β2-adrenoceptor cross-reactivity is essential to avoid confounding effects on bronchial or vascular smooth muscle, xamoterol is the preferred ligand. Its 18-fold to >100-fold selectivity for β1 over β2 adrenoceptors [2] provides a high degree of target precision. Furthermore, its unique profile of enhancing cardiac contractility (to 142% of baseline) with only a modest increase in heart rate (to 128% of baseline) [3] makes it ideal for investigating positive inotropic mechanisms without the confounding variable of extreme tachycardia or arrhythmogenesis.

Preclinical Studies in Heart Failure with a Focus on Exercise Hemodynamics

Xamoterol is a valuable compound for preclinical models of heart failure where the objective is to evaluate treatments that improve functional capacity while controlling exercise-induced hemodynamic stress. Clinical evidence demonstrates that xamoterol can enhance exercise tolerance to a degree comparable to digoxin, while significantly lowering exercise heart rate and blood pressure [4]. This application scenario is relevant for researchers investigating therapies that aim to reduce myocardial oxygen demand during physical activity, a key therapeutic goal in heart failure management.

Developing Long-Acting Oral Formulations with Low Bioavailability

For pharmaceutical formulation scientists, xamoterol's consistent 5% oral bioavailability and prolonged 16-hour half-life [5] present a unique set of challenges and opportunities. It is an excellent model compound for studying and developing formulation strategies aimed at improving the oral absorption of highly hydrophilic drugs. The predictable, albeit low, systemic exposure and low inter-subject variability [6] also make it a reliable reference standard in pharmacokinetic studies investigating the relationship between oral dosing, exposure, and effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xamoterol hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.